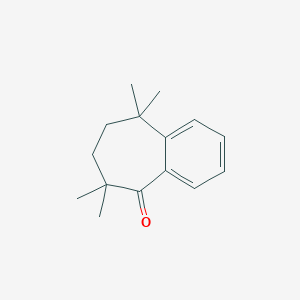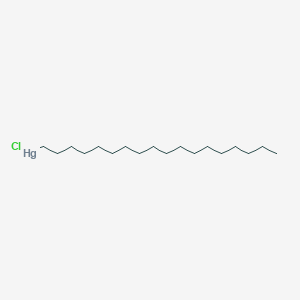
2,2'-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4,4-diyl)diethanesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4,4-diyl)diethanesulfonyl fluoride is a complex organic compound with the molecular formula C14H16F2N2O5S2. This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The compound also features sulfonyl fluoride groups, which are known for their reactivity and utility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4,4-diyl)diethanesulfonyl fluoride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone. In this case, phenylhydrazine reacts with acetylacetone to form 3-methyl-1-phenyl-5-pyrazolone.
Introduction of the Sulfonyl Fluoride Groups: The pyrazolone derivative is then reacted with ethane sulfonyl fluoride under basic conditions to introduce the sulfonyl fluoride groups at the 4,4’ positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4,4-diyl)diethanesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride groups can be substituted by nucleophiles such as amines and alcohols.
Oxidation and Reduction Reactions: The pyrazole ring can undergo oxidation to form pyrazole N-oxides or reduction to form dihydropyrazoles.
Hydrolysis: The sulfonyl fluoride groups can be hydrolyzed to form sulfonic acids.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Hydrolysis Conditions: Aqueous acidic or basic conditions.
Major Products
Substitution Products: Sulfonamides, sulfonate esters.
Oxidation Products: Pyrazole N-oxides.
Reduction Products: Dihydropyrazoles.
Hydrolysis Products: Sulfonic acids.
Applications De Recherche Scientifique
2,2’-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4,4-diyl)diethanesulfonyl fluoride has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor due to the reactivity of the sulfonyl fluoride groups.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of advanced materials and polymers with specific functional properties.
Mécanisme D'action
The mechanism of action of 2,2’-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4,4-diyl)diethanesulfonyl fluoride involves the reactivity of the sulfonyl fluoride groups. These groups can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition of their activity. The pyrazole ring may also interact with specific molecular targets, modulating various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4,4-diyl)diethanesulfonyl chloride
- 2,2’-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4,4-diyl)diethanesulfonyl bromide
- 2,2’-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4,4-diyl)diethanesulfonyl iodide
Uniqueness
The uniqueness of 2,2’-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4,4-diyl)diethanesulfonyl fluoride lies in the presence of sulfonyl fluoride groups, which are highly reactive and can form stable covalent bonds with nucleophiles. This property makes it a valuable reagent in organic synthesis and a potential candidate for therapeutic applications.
Propriétés
Formule moléculaire |
C14H16F2N2O5S2 |
|---|---|
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
2-[4-(2-fluorosulfonylethyl)-3-methyl-5-oxo-1-phenylpyrazol-4-yl]ethanesulfonyl fluoride |
InChI |
InChI=1S/C14H16F2N2O5S2/c1-11-14(7-9-24(15,20)21,8-10-25(16,22)23)13(19)18(17-11)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3 |
Clé InChI |
NKNMJZMXMKUKCH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=O)C1(CCS(=O)(=O)F)CCS(=O)(=O)F)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 3-[1-(1H-benzotriazol-1-yl)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate](/img/structure/B11967328.png)

![(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11967333.png)



![(5Z)-3-isobutyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11967351.png)

![8-(furan-2-ylmethylamino)-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one](/img/structure/B11967364.png)
![N-(3,4-dimethoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B11967369.png)

![1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol](/img/structure/B11967388.png)
![1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol](/img/structure/B11967392.png)

